N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(2-Methylphenyl)-1-phenyl-N⁶-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 2-methylphenyl group at the N⁴ position.
- A phenyl group at the 1-position of the pyrazole ring.
- A propyl chain at the N⁶ position.
The substituents balance hydrophobicity and steric effects, likely influencing bioavailability and target binding.
Properties
IUPAC Name |
4-N-(2-methylphenyl)-1-phenyl-6-N-propylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6/c1-3-13-22-21-25-19(24-18-12-8-7-9-15(18)2)17-14-23-27(20(17)26-21)16-10-5-4-6-11-16/h4-12,14H,3,13H2,1-2H3,(H2,22,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZDQLUYWZQQCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features a unique structural framework that includes:
- Pyrazolo[3,4-d]pyrimidine scaffold : This bicyclic structure is known for its ability to interact with various biological targets.
- Substituents : The presence of a 2-methylphenyl group at the N~4~ position and a phenyl group at the N~1~ position enhances its lipophilicity and biological activity.
Anticancer Properties
Numerous studies have demonstrated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Key findings include:
- Inhibition of Cancer Cell Proliferation : The compound exhibits significant inhibitory effects against various cancer cell lines. For instance:
The biological activity of this compound can be attributed to several mechanisms:
- Cyclin-dependent Kinase (CDK) Inhibition : The compound has shown pronounced inhibitory effects on CDK2, which is crucial for cell cycle regulation. This inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells .
- Induction of Apoptosis : Flow cytometric analyses indicate that the compound significantly induces apoptosis in treated cells by increasing the BAX/Bcl-2 ratio, promoting pro-apoptotic pathways .
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on A549 Cells :
- Study on MCF-7 Cells :
Scientific Research Applications
Anti-Cancer Properties
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anti-cancer activity through various mechanisms:
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Compounds similar to N~4~-(2-methylphenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have shown effective inhibition of EGFR. One study reported an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), indicating enhanced potency against resistant cancer cell lines .
- Cell Cycle Arrest and Apoptosis Induction : Flow cytometric analyses revealed that related compounds could induce apoptosis and arrest the cell cycle at specific phases (S and G2/M). A notable increase in the BAX/Bcl-2 ratio was observed, suggesting a strong pro-apoptotic effect .
Other Therapeutic Applications
Beyond oncology, pyrazolo[3,4-d]pyrimidines have been investigated for their potential in treating various diseases:
- Antiparasitic and Antifungal Activities : Some derivatives have shown effectiveness against parasitic infections and fungal diseases .
Case Studies
Several studies have highlighted the effectiveness of this compound in clinical contexts:
- Study on CDK Inhibition : A detailed investigation into the compound's binding affinity for CDK2 showed promising results in preclinical models of cancer .
- Efficacy Against Resistant Cell Lines : Research demonstrated that modifications in the pyrazolo[3,4-d]pyrimidine structure could enhance potency against resistant cancer cell lines .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in chlorinated pyrazolo[3,4-d]pyrimidine precursors can be displaced by nucleophiles such as amines or hydrazines. For example:
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Hydrazinolysis : Reaction with hydrazine hydrate replaces the 4-chloro group with a hydrazinyl moiety, forming intermediates like 4-hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (PMC10573254 ).
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Amination : Substitution with primary/secondary amines (e.g., propylamine) introduces alkyl/aryl groups at the N⁶ position (PMC9466626 ).
Table 1: Key Nucleophilic Substitutions
Condensation Reactions
The hydrazinyl group at position 4 undergoes condensation with carbonyl compounds:
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Schiff Base Formation : Reacting with aromatic aldehydes (e.g., benzaldehyde) yields Schiff base derivatives. For instance, condensation with 4-chlorobenzaldehyde produces 4-((6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)imino)methyl)phenol (PMC10573254 ).
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Cyclocondensation : Reaction with triethyl orthoformate or ketones (e.g., acetylacetone) forms tricyclic fused pyrazolo-triazolopyrimidines (PMC10573254 ).
Cyclization and Ring Expansion
Hydrazinyl intermediates participate in cyclization to form fused heterocycles:
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Triazole Formation : Heating with triethyl orthoformate generates pyrazolo[4,3-e] triazolo[4,3-c]pyrimidines (PMC10573254 ).
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Reaction with Diones : Interaction with furan-2,5-dione forms pyrrolidine-2,5-dione derivatives (PMC10573254 ).
Table 2: Cyclization Outcomes
Functional Group Transformations
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Oxidation : The propyl group at N⁶ can be oxidized to a carbonyl using KMnO₄ or CrO₃, though specific data for this compound requires extrapolation from analogous structures (PMC9466626 ).
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Reduction : Aromatic nitro groups (if present in precursors) are reduced to amines using H₂/Pd-C (Evitachem).
Key Research Findings
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The propyl group at N⁶ enhances lipophilicity, improving cell membrane permeability (PMC10573254 ).
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Substituents at N⁴ (2-methylphenyl) stabilize intramolecular C–H···π interactions, influencing conformational rigidity (PubMed19498241 ).
This compound’s reactivity profile underscores its versatility as a scaffold for developing kinase inhibitors and anticancer agents, with ongoing research optimizing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at N⁴ and N⁶ Positions
The following table summarizes key analogs and their structural differences:
Structural and Functional Analysis
N⁴ Substituent Effects
- 3,4-Dimethylphenyl () : Additional methyl groups increase hydrophobicity, which may enhance membrane permeability but could reduce solubility .
- Benzodioxol-5-yl () : The fused dioxolane ring adds electron density and molecular weight, possibly affecting metabolic stability .
N⁶ Substituent Effects
- Propyl (Target) : A linear alkyl chain balances lipophilicity and flexibility, allowing optimal packing in hydrophobic regions .
- Cyclohexenylethyl () : The bulky cyclohexene group introduces steric hindrance, likely reducing binding efficiency in constrained active sites .
- Dimethylaminoethyl (): The basic amino group enhances water solubility and enables ionic interactions, advantageous for pharmacokinetics .
Q & A
Q. How to design a kinetic study for optimizing reaction conditions?
- Methodological Answer : Use in-situ FTIR or Raman spectroscopy to monitor reaction progress (e.g., disappearance of starting material peaks). suggests sampling at 10-minute intervals under reflux to plot conversion vs. time. Arrhenius plots (ln k vs. 1/T) determine activation energy, guiding temperature optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
